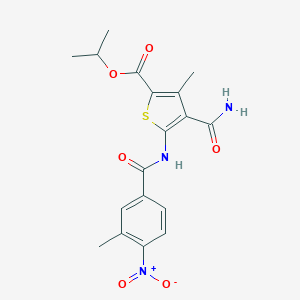![molecular formula C16H26N2O B259489 1-Methyl-4-[4-(4-methylphenoxy)butyl]piperazine](/img/structure/B259489.png)
1-Methyl-4-[4-(4-methylphenoxy)butyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-[4-(4-methylphenoxy)butyl]piperazine, also known as MPBP, is a chemical compound that belongs to the family of piperazine derivatives. It is a psychoactive drug that has been used for scientific research purposes due to its unique pharmacological properties.
Wirkmechanismus
1-Methyl-4-[4-(4-methylphenoxy)butyl]piperazine acts as a selective agonist for the serotonin 5-HT1A and 5-HT2A receptors and the dopamine D2 receptor. It also acts as an antagonist for the serotonin 5-HT2C receptor. The binding of this compound to these receptors leads to the activation or inhibition of various signaling pathways in the brain, which results in its psychoactive effects.
Biochemical and Physiological Effects:
The psychoactive effects of this compound include changes in perception, mood, and cognitive function. It has been shown to produce hallucinogenic effects similar to those of LSD and other hallucinogens. This compound has also been shown to produce anxiolytic and antidepressant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Methyl-4-[4-(4-methylphenoxy)butyl]piperazine in lab experiments is its selectivity for specific receptors, which allows for the study of specific signaling pathways in the brain. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-Methyl-4-[4-(4-methylphenoxy)butyl]piperazine. One area of research is the development of new drugs that target specific serotonin and dopamine receptors, which could lead to the development of new treatments for psychiatric disorders. Another area of research is the study of the long-term effects of this compound on the brain, including its potential for neurotoxicity. Additionally, the use of this compound in combination with other drugs could provide insights into the mechanisms of drug interactions in the brain.
In conclusion, this compound is a psychoactive drug that has been used extensively in scientific research to study the central nervous system. Its unique pharmacological properties make it a valuable tool for investigating the role of serotonin and dopamine receptors in the brain. While there are limitations to its use in lab experiments, there are several future directions for the study of this compound that could lead to the development of new treatments for psychiatric disorders.
Synthesemethoden
The synthesis of 1-Methyl-4-[4-(4-methylphenoxy)butyl]piperazine involves the reaction of 1-methylpiperazine with 4-(4-methylphenoxy)butyl chloride in the presence of a base such as sodium hydroxide. The reaction produces this compound as a white crystalline solid with a melting point of 75-77°C.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-[4-(4-methylphenoxy)butyl]piperazine has been used extensively in scientific research as a tool to study the central nervous system. It has been used to investigate the role of serotonin receptors in the brain and the effects of various drugs on these receptors. This compound has also been used to study the effects of drugs on dopamine receptors and the role of these receptors in drug addiction.
Eigenschaften
Molekularformel |
C16H26N2O |
|---|---|
Molekulargewicht |
262.39 g/mol |
IUPAC-Name |
1-methyl-4-[4-(4-methylphenoxy)butyl]piperazine |
InChI |
InChI=1S/C16H26N2O/c1-15-5-7-16(8-6-15)19-14-4-3-9-18-12-10-17(2)11-13-18/h5-8H,3-4,9-14H2,1-2H3 |
InChI-Schlüssel |
VHDALRFZEGMJLB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCCCCN2CCN(CC2)C |
Kanonische SMILES |
CC1=CC=C(C=C1)OCCCCN2CCN(CC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




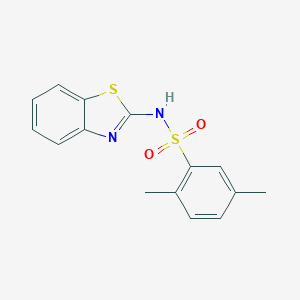
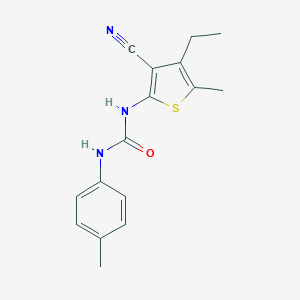
![2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(2,4,4-trimethylpentan-2-yl)acetamide](/img/structure/B259417.png)
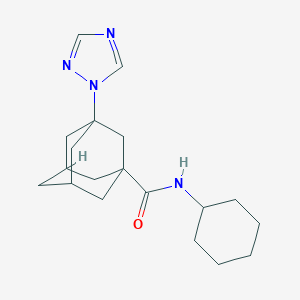
![5-(furan-2-yl)-N-pyridin-3-yl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B259424.png)

![4-{[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-10-spiro-1'-cyclopropane](/img/structure/B259426.png)
![Propan-2-yl 4-ethyl-5-methyl-2-{[(2-methylfuran-3-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B259427.png)
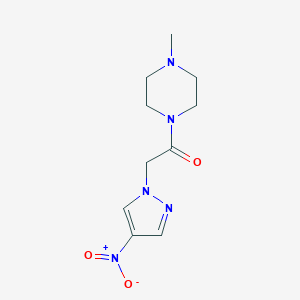

![Methyl 3-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-2-carboxylate](/img/structure/B259431.png)
![4-cyano-N,N-diethyl-3-methyl-5-{[(2-phenylcyclopropyl)carbonyl]amino}thiophene-2-carboxamide](/img/structure/B259432.png)
